REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)=[O:3].B(O[O-])=O.[Na+].B(O)(O)O>C(O)(=O)C>[NH:4]([C:5]1[CH:10]=[CH:9][C:8]([N:11]=[N:11][C:8]2[CH:7]=[CH:6][C:5]([NH:4][C:2]([CH3:1])=[O:3])=[CH:10][CH:9]=2)=[CH:7][CH:6]=1)[C:2]([CH3:1])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(=O)O[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
is stirred for a further 6 hours at 60°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a violet solution is produced
|
Type
|
TEMPERATURE
|
Details
|
which is heated to 60°
|
Type
|
CUSTOM
|
Details
|
At this temperature, an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
without heating, to 70°
|
Type
|
CUSTOM
|
Details
|
The suspension thus obtained
|
Type
|
TEMPERATURE
|
Details
|
is then cooled to 20°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter residue is washed with water until neutral and
|
Type
|
CUSTOM
|
Details
|
is dried in vacuo at 60°
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
N(C(=O)C)C1=CC=C(C=C1)N=NC1=CC=C(C=C1)NC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |